Product packaging for 6-Methoxypyrimidine-2,4,5-triamine(Cat. No.:CAS No. 22715-33-9)

6-Methoxypyrimidine-2,4,5-triamine

Cat. No.: B13103463
CAS No.: 22715-33-9
M. Wt: 155.16 g/mol
InChI Key: LDARUQGUFFJJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methoxypyrimidine-2,4,5-triamine (CAS 22715-33-9) is a chemical compound with the molecular formula C5H9N5O and a molecular weight of 155.16 g/mol . Calculated physical properties include a boiling point of approximately 478.7°C at 760 mmHg and a density of 1.454 g/cm³ . As a multi-functionalized pyrimidine derivative, this triamine serves as a versatile building block in organic synthesis and medicinal chemistry research. The pyrimidine core structure, particularly triaminopyrimidine scaffolds, is of significant interest in pharmaceutical development . For instance, related compounds like 2,4,6-triaminopyrimidine are established key intermediates in the synthesis of active pharmaceutical ingredients such as the potassium-sparing diuretic triamterene . Furthermore, structurally similar diamino-substituted pyrimidine compounds have been investigated for their antitumor properties in scientific studies, highlighting the therapeutic potential of this chemical class . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N5O B13103463 6-Methoxypyrimidine-2,4,5-triamine CAS No. 22715-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxypyrimidine-2,4,5-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-11-4-2(6)3(7)9-5(8)10-4/h6H2,1H3,(H4,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDARUQGUFFJJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295759
Record name 6-Methoxy-2,4,5-pyrimidinetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22715-33-9
Record name 6-Methoxy-2,4,5-pyrimidinetriamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22715-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2,4,5-pyrimidinetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Methoxypyrimidine 2,4,5 Triamine

Established Synthetic Pathways

Cyclization Reactions from Simple Precursors

The construction of the pyrimidine (B1678525) ring is a fundamental step in the synthesis of 6-methoxypyrimidine-2,4,5-triamine. Cyclization reactions, which involve the formation of a ring from one or more acyclic precursors, are a common and effective approach. These reactions often utilize readily available starting materials and proceed through the formation of new carbon-nitrogen and carbon-carbon bonds to assemble the heterocyclic core.

One established method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a compound containing an amidine moiety. For instance, the reaction of malononitrile (B47326) with an appropriate amidine can lead to the formation of a pyrimidine ring. The specific substituents on the precursors determine the final substitution pattern on the pyrimidine.

Another classical approach is the Traube purine (B94841) synthesis, which, while primarily aimed at purines, involves the cyclization of a diaminopyrimidine, a close structural relative. mdpi.com This highlights the general strategy of building the pyrimidine ring first, followed by the introduction or modification of functional groups.

Functional Group Interconversions for Amine Moieties

Once the pyrimidine core is established, the introduction of the three amine groups is crucial. Functional group interconversions are a series of reactions that transform one functional group into another. In the context of this compound synthesis, this often involves the reduction of nitro or nitroso groups to amines. vanderbilt.eduimperial.ac.ukcompoundchem.com

A common strategy begins with a pyrimidine bearing nitro or nitroso groups at the desired positions. These electron-withdrawing groups can be introduced through electrophilic substitution reactions. Subsequent reduction, often using catalytic hydrogenation (e.g., with palladium on carbon, Pd/C) or other reducing agents like sodium dithionite, converts the nitro or nitroso groups into the corresponding primary amines. mdpi.comgoogle.com

For example, a process has been described where 2,4-diamino-6-alkoxypyrimidine is treated with nitrous acid to introduce a nitroso group at the 5-position. google.com The resulting 2,4-diamino-5-nitroso-6-alkoxypyrimidine is then subjected to catalytic hydrogenation to yield the desired 2,4,5-triamino-6-alkoxypyrimidine. google.com

Advanced Synthetic Strategies and Optimization

Multi-step Synthesis Approaches

The synthesis of complex molecules like this compound often requires a multi-step approach, where a sequence of reactions is carefully planned to build the target molecule. These strategies allow for the precise installation of functional groups and the control of stereochemistry where applicable.

A representative multi-step synthesis might start with the construction of a substituted pyrimidine ring, followed by a series of functional group manipulations. For instance, a synthetic route could involve the initial synthesis of a 2,4-diamino-6-chloropyrimidine. mdpi.com This intermediate can then undergo nucleophilic substitution with a methoxide (B1231860) source to introduce the 6-methoxy group. The subsequent introduction of the 5-amino group can be achieved through a nitration or nitrosation reaction followed by reduction, as described previously.

Catalytic Methods in Pyrimidine Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Various catalysts have been developed to facilitate the synthesis of pyrimidine derivatives. mdpi.com These can include metal-based catalysts (e.g., palladium, copper, iridium) and organocatalysts. mdpi.comacs.org

Catalytic cross-coupling reactions, such as the Suzuki or Stille reactions, can be employed to introduce substituents onto the pyrimidine ring. While not directly forming the amine groups, these methods are powerful for creating a diverse range of substituted pyrimidines that can then be converted to the desired triamine.

Iridium-catalyzed multicomponent synthesis has been reported for the regioselective formation of pyrimidines from amidines and alcohols. acs.org This approach allows for the assembly of highly substituted pyrimidines in a single step. acs.org Similarly, copper-catalyzed methods have been developed for the synthesis of pyrimidines from ketones and nitriles. organic-chemistry.org These catalytic strategies offer advantages in terms of atom economy and the ability to construct complex molecules from simpler starting materials.

Chemo- and Regioselective Synthesis Considerations

When synthesizing a molecule with multiple reactive sites and functional groups like this compound, chemo- and regioselectivity are paramount. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the control of the position at which a reaction occurs.

In the context of this pyrimidine, regioselective functionalization is crucial for introducing the methoxy (B1213986) and amino groups at the correct positions (C6, C2, C4, and C5). The inherent electronic properties of the pyrimidine ring often dictate the regioselectivity of electrophilic and nucleophilic substitution reactions.

Advanced methods using specific reagents and reaction conditions can achieve high levels of selectivity. For example, the use of TMP (2,2,6,6-tetramethylpiperidyl) metal bases can allow for regioselective metalation of the pyrimidine ring, enabling the introduction of substituents at specific positions. thieme-connect.de The choice of catalyst and reaction partners in multicomponent reactions can also provide excellent regiochemical control. acs.orgnih.govresearchgate.net Careful consideration of the reactivity of each position on the pyrimidine ring and the strategic use of directing groups are essential for a successful and efficient synthesis.

Chemical Reactivity and Derivatization Strategies of 6 Methoxypyrimidine 2,4,5 Triamine

Reactions Involving Amino Groups

The presence of three amino groups at the 2, 4, and 5 positions of the pyrimidine (B1678525) ring is a defining feature of 6-Methoxypyrimidine-2,4,5-triamine, making them primary sites for various chemical modifications.

The amino groups of this compound exhibit nucleophilic character, although their reactivity is influenced by the electronic properties of the pyrimidine ring and the position of the substituent. The nitrogen atoms of the amino groups possess lone pairs of electrons, making them available for attack by electrophiles. The nucleophilicity of such amino groups is generally considered to be substantial, allowing for reactions like alkylation. researchgate.net For instance, studies on analogous 2-amino researchgate.netresearchgate.netumich.edutriazolo[1,5-a]pyrimidines have shown that alkylation can occur at the exocyclic amino group. researchgate.net The reactivity of these groups is also dependent on the reaction conditions. researchgate.net In related pyrimidine systems, nucleophilic addition of amino groups is a key step in various enzymatic and chemical transformations. umich.edu

A fundamental reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). researchgate.netmdpi.com This reaction is a versatile method for creating new carbon-nitrogen double bonds. researchgate.netmdpi.com The amino groups of this compound are expected to readily undergo this transformation. The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the imine product. researchgate.net

This reaction is widely utilized in the synthesis of pyrimidine-based Schiff bases, which are of significant interest due to their coordination chemistry and biological activities. mdpi.comnih.gov For example, various pyrimidine Schiff bases have been synthesized from 5-formylpyrimidine and different primary amines. nih.gov Similarly, 2,4,6-triamino-1,3,5-triazine, an analogue with multiple amino groups, reacts with 4-carboxybenzaldehyde to form a tripodal Schiff base. nih.gov

Table 1: Examples of Schiff Base Formation with Amino-Heterocycles

Reactant 1 (Amine)Reactant 2 (Carbonyl)Product Type
Primary AminesAldehydes or KetonesSchiff Base
5-iminomethyl-6-methyl-2-phenylpyrimidine derivativesSubstituted Aromatic AldehydesPyrimidine Schiff Bases
2,4,6-triamino-1,3,5-triazine4-carboxybenzaldehydeTripodal Schiff Base

This table presents examples of Schiff base formation reactions involving heterocyclic amines, illustrating the general reactivity expected for the amino groups of this compound.

The nucleophilic amino groups of this compound can be readily acylated by reacting with acylating agents like acid chlorides, anhydrides, or carboxylic acids to form the corresponding amides. This reaction is a common strategy for modifying the properties of amino-heterocycles. Studies on related aminotriazolopyrimidines have demonstrated that acylation occurs at the amino group. researchgate.net

The synthesis of amides from heterocyclic amines is a well-established transformation. For instance, 5,6-diamino-3-substituted-pyrimidine-2,4(1H,3H)-diones react with carboxylic acids in the presence of a coupling agent to yield the corresponding amides. nih.gov This highlights the general applicability of amide bond formation to aminopyrimidines.

Reactions Involving the Methoxy (B1213986) Group

The methoxy group at the 6-position is an ether linkage that can also participate in specific chemical transformations, although it is generally less reactive than the amino groups.

The methoxy group on the pyrimidine ring can potentially undergo transformations such as ether cleavage to yield the corresponding hydroxypyrimidine or trans-etherification in the presence of other alcohols under specific conditions. In related systems, alkoxy groups on pyrimidine rings can be unstable under certain conditions, such as in N-alkylpyrimidinium salts, where they can undergo rearrangement. wur.nl The stability and reactivity of the methoxy group are influenced by the electronic nature of the pyrimidine ring and the reaction conditions employed. For example, in the acylation of 2-methoxynaphthalene, the methoxy group directs the position of acylation, demonstrating its electronic influence on the ring system. researchgate.net While specific examples for this compound are not extensively documented, the general reactivity of alkoxy-substituted heterocycles suggests that these transformations are plausible avenues for derivatization.

Reactions Involving the Pyrimidine Ring System

Beyond the functional groups, the pyrimidine ring itself can undergo various reactions, including electrophilic and nucleophilic substitutions, as well as ring transformations. The electron-rich nature of the ring, enhanced by the three amino groups, generally favors electrophilic substitution, while nucleophilic attack can occur under specific circumstances, often facilitated by activation of the ring.

Reactions such as the methylation of the pyrimidine ring at carbon-5 have been observed in related systems. umich.edu Furthermore, the pyrimidine ring can undergo more complex transformations. For example, N-alkylpyrimidinium salts can react with nucleophiles, leading to ring-opening followed by recyclization to form different heterocyclic systems. wur.nl Inverse electron-demand Diels-Alder reactions of 1,3,5-triazines with ketones provide a route to substituted pyrimidines, showcasing the versatility of cycloaddition reactions in modifying such heterocyclic systems. mdpi.com The reactivity of the pyrimidine core in this compound provides further opportunities for structural diversification. nih.gov

Annulation and Fused Heterocycle Formation

The presence of vicinal amino groups at the C4 and C5 positions of this compound facilitates cyclization reactions with various electrophilic reagents, leading to the formation of fused heterocyclic systems. This reactivity is a cornerstone of its application in synthetic organic chemistry.

Purines, which consist of a pyrimidine ring fused to an imidazole (B134444) ring, are a class of compounds with significant biological relevance. The Traube purine (B94841) synthesis is a classical and versatile method for constructing the purine ring system. pharmaguideline.com This approach involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon electrophile, such as formic acid or a derivative thereof. pharmaguideline.com

In the context of this compound, this reaction would proceed by initial acylation of one of the amino groups at positions 4 or 5, followed by intramolecular cyclization and dehydration to afford the corresponding 6-methoxy-purine derivative. The specific isomer formed would depend on which amino group undergoes the initial acylation. The reactivity of the amino groups can be influenced by steric and electronic factors.

The synthesis of various purine derivatives often starts from substituted pyrimidines. researchgate.net For instance, 4-amino-6-hydroxypyrimidine (B372064) or 4,5-diaminopyrimidine can be nitrosated at the 5-position, followed by reduction of the nitroso group to an amino group. pharmaguideline.com Subsequent ring closure with a suitable one-carbon unit furnishes the purine core. pharmaguideline.com This general strategy highlights the importance of the 4,5-diaminopyrimidine scaffold, which is present in this compound, as a key building block for purine synthesis. researchgate.net

ReagentProduct TypeReference
Formic acid6-Methoxy-purine derivative pharmaguideline.com
Chlorocarbonic ester6-Methoxy-purine derivative pharmaguideline.com

Pteridines, which feature a pyrimidine ring fused to a pyrazine (B50134) ring, are another important class of heterocyclic compounds. The synthesis of pteridines often involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. slideserve.com

The reaction of this compound with α-dicarbonyl compounds, such as glyoxal (B1671930) or biacetyl, provides a direct route to 6-methoxypteridine derivatives. The reaction proceeds through the formation of a dihydropteridine intermediate, which can then be oxidized to the aromatic pteridine (B1203161). The regioselectivity of the condensation with unsymmetrical α-dicarbonyls can sometimes lead to a mixture of isomeric products. thieme-connect.de

For example, the reaction of a pyrimidine-4,5-diamine with glyoxal can yield the parent pteridine. thieme-connect.de Similarly, using a diketone like biacetyl would result in a dimethyl-substituted pteridine. thieme-connect.de The reaction conditions, such as the solvent and catalyst used, can influence the yield and purity of the resulting pteridine derivatives.

ReagentProduct TypeReference
Glyoxal6-Methoxy-pteridine thieme-connect.de
Biacetyl6,7-Dimethyl-6-methoxy-pteridine thieme-connect.de
AcenaphthoquinoneAcenaphtho[1,2-g]pteridine derivative nih.gov

The formation of seven-membered rings fused to the pyrimidine core, such as pyrimidodiazepines, can be achieved by reacting this compound with appropriate bifunctional electrophiles. These reactions often involve a double condensation to form the diazepine (B8756704) ring. The specific reagents and reaction conditions would be critical in directing the cyclization to form the desired seven-membered ring system.

The versatile reactivity of this compound allows for the synthesis of a wide array of other fused pyrimidine systems. By choosing appropriate reaction partners, it is possible to construct five-, six-, or seven-membered heterocyclic rings fused to the pyrimidine core. For instance, reaction with 1,3-dielectrophiles could lead to the formation of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. The synthesis of such fused systems is an active area of research, driven by the potential for discovering novel compounds with interesting biological and material properties. rsc.orgresearchgate.netmdpi.comnih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Core

The pyrimidine ring in this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating amino groups and one methoxy group. However, the high reactivity can sometimes lead to a lack of selectivity and potential side reactions. The positions on the pyrimidine ring are not equivalent, and substitution patterns are governed by the directing effects of the substituents. Given the existing substitution pattern, the only available carbon for substitution is C-5, which is already part of the triamine substitution. Therefore, further electrophilic substitution on the pyrimidine core itself is unlikely without prior modification.

Conversely, nucleophilic aromatic substitution (SNAr) on pyrimidine rings is also a known process, particularly when the ring is substituted with electron-withdrawing groups and a good leaving group. libretexts.orgnih.gov While the amino and methoxy groups are electron-donating, making the ring electron-rich and generally unreactive towards nucleophiles, it is conceivable that under specific conditions or with prior modification of the substituents, nucleophilic substitution could be induced. For instance, conversion of an amino group to a better leaving group might facilitate a nucleophilic attack. However, direct nucleophilic substitution on the unsubstituted positions of the pyrimidine core of this compound is not a typical reaction pathway due to the electron-donating nature of the existing substituents. researchgate.netyoutube.comyoutube.com

Oxidative Transformations and Rearrangements

The amino groups of this compound are susceptible to oxidation. Oxidizing agents can lead to the formation of various products, depending on the reaction conditions. For example, mild oxidation might lead to the formation of azo compounds or other coupled products. Stronger oxidation could potentially lead to the degradation of the pyrimidine ring.

In the context of purine synthesis, an oxidative cyclization step is sometimes employed. nih.gov For instance, after condensation with an aldehyde to form a Schiff base, oxidation can drive the cyclization to form the imidazole ring of the purine.

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Methoxypyrimidine 2,4,5 Triamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 6-Methoxypyrimidine-2,4,5-triamine and its analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

In the ¹H NMR spectrum of a compound like this compound, the protons of the methoxy (B1213986) group are expected to appear as a sharp singlet, typically in the range of δ 3.8–4.0 ppm. The protons of the three amino groups would likely be observed as broad singlets, and their chemical shifts can be influenced by solvent and concentration. For instance, in related diaminopyrimidine derivatives, these amino protons can appear over a wide range.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The methoxy carbon is anticipated to resonate around δ 55–60 ppm, while the carbons of the pyrimidine (B1678525) ring would appear in the aromatic region, typically between δ 150–165 ppm. The specific chemical shifts of the ring carbons are influenced by the electronic effects of the amino and methoxy substituents.

Table 1: Predicted and Observed ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrimidine Derivatives in DMSO-d₆

CompoundProton/CarbonPredicted Shift (ppm)Observed Shift (ppm)
6-Methoxypyrimidine-2,4-diamineMethoxy (H)3.8-4.0-
Aromatic (H)6.5-7.2-
Methoxy (C)55-60-
Pyrimidine (C)150-165-
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateNH-9.21 (brs), 7.76 (brs)
CH (aromatic)-7.34-7.24 (m)
CH (pyrimidine)-5.17 (s)
OCH₂-4.01-3.96 (q)
CH₃-2.26 (s)
OCH₂CH₃-1.11-1.07 (t)
C=O-165.8
C (pyrimidine)-152.6, 148.7, 99.7
C (aromatic)-145.3, 128.8, 128.5, 127.7, 126.7

Observed data for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is from a supporting information document from the Royal Society of Chemistry. rsc.org Predicted shifts for 6-Methoxypyrimidine-2,4-diamine are based on general chemical shift ranges.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning the proton and carbon signals unambiguously. youtube.comsdsu.educolumbia.eduuvic.ca A COSY spectrum would reveal the coupling between adjacent protons, although in this compound, the lack of adjacent protons on the pyrimidine ring would limit its utility for ring proton assignment. The HSQC spectrum correlates directly bonded proton and carbon atoms, which is essential for assigning the signals of the methoxy group and any CH groups in derivatives. youtube.comsdsu.educolumbia.eduresearchgate.net The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for establishing the connectivity of the molecular framework, including the placement of the methoxy group and the amino substituents on the pyrimidine ring. youtube.comcolumbia.eduresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. rsc.org

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the three amino groups would typically appear as a broad band or multiple sharp peaks in the region of 3500-3300 cm⁻¹. The C-O-C stretching vibrations of the methoxy group would likely produce a strong absorption band in the region of 1250-1000 cm⁻¹. The pyrimidine ring itself will exhibit several characteristic stretching and bending vibrations. Ring stretching vibrations, analogous to those in benzene (B151609), are expected in the 1600-1400 cm⁻¹ region. rsc.org For instance, in a related compound, 4,5,6-trichloropyrimidine-2-carboxamide, N-H stretches were observed at 3402, 3291, 3219, and 3167 cm⁻¹, and a C=O stretch at 1686 cm⁻¹. youtube.com

Table 2: Characteristic IR Absorption Bands for Pyrimidine Derivatives

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)
Amino (N-H)Stretching3500-33003435, 3245.97, 3114.82
Methoxy (C-O-C)Stretching1250-1000-
Pyrimidine RingC=N, C=C Stretching1600-14001649.02, 1635, 1597
C-HAromatic Stretching~3100-3000-

Observed data is from various pyrimidine derivatives reported in the literature. rsc.org

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of pyrimidine derivatives is often complex. sphinxsai.comnih.gov For 2-methoxypyrimidine (B189612) derivatives, two competitive fragmentation pathways have been identified, largely influenced by the 2-O-methyl group. sphinxsai.comnih.gov Common fragmentation pathways for pyrimidines can involve the loss of small molecules like HCN, N₂, or radicals such as CH₃ from the methoxy group. The fragmentation pattern provides a fingerprint that can be used to identify the compound. sphinxsai.comnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion and its fragments. whitman.edu For this compound (C₅H₉N₅O), HRMS would be able to confirm this exact elemental composition, distinguishing it from other compounds with the same nominal mass. For example, the HRMS of a trimethylsilyl (B98337) derivative of a related pyranopyrazole was used to confirm the formula of a fragment ion. whitman.edu

Table 3: Predicted and Observed Mass Spectrometry Data for Pyrimidine Derivatives

CompoundIon TypePredicted m/zObserved m/z
This compound[M]⁺155.08-
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[M]⁺260.12260
4,5,6-trichloropyrimidine-2-carboxamide[M]⁺224.93-

Observed data for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is from a supporting information document from the Royal Society of Chemistry. rsc.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element (carbon, hydrogen, nitrogen, etc.) present in the sample.

The theoretical elemental composition of this compound (C₅H₉N₅O) can be calculated from its molecular formula and the atomic weights of its constituent elements. Experimental data from elemental analysis should closely match these theoretical values to confirm the purity and empirical formula of the synthesized compound. For instance, the elemental analysis of 4,5,6-trichloropyrimidine-2-carboxamide (C₅H₂Cl₃N₃O) was found to be C, 26.47%; H, 0.72%; N, 18.43%, which is in close agreement with the calculated values. youtube.commdpi.com

Table 4: Theoretical Elemental Composition of this compound (C₅H₉N₅O)

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.011560.05538.73
Hydrogen (H)1.00899.0725.85
Nitrogen (N)14.007570.03545.16
Oxygen (O)15.999115.99910.32
Total 155.161 100.00

X-ray Crystallography and Supramolecular Assembly Analysis

Crystal Structure Elucidation and Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, including aminopyrimidines. Different polymorphs can exhibit distinct physical properties. The study of polymorphism is crucial for applications where solid-state properties are important. While no specific polymorphs of this compound have been reported, the potential for their existence should be considered, as seen in other pyrimidine derivatives. rsc.org

Analysis of Hydrogen Bonding Networks

In the crystal structures of related aminopyrimidines, N-H···N and N-H···O hydrogen bonds are common. sdsu.edunih.gov For example, in 2-amino-4-methoxy-6-methylpyrimidine (B1269087), molecules are linked by two N-H···N hydrogen bonds to form chains of edge-fused R²₂(8) rings. sdsu.edu These chains are further linked into sheets by aromatic π-π stacking interactions. sdsu.edu Similarly, in the cocrystal of 2-amino-4,6-dimethoxypyrimidine (B117758) with anthranilic acid, R²₂(8) motifs are formed through N-H···O and O-H···N hydrogen bonds. nih.gov The analysis of the hydrogen bonding network in this compound would involve identifying the donor and acceptor atoms, measuring the hydrogen bond distances and angles, and describing the resulting motifs using graph-set notation.

Table 5: Common Hydrogen Bond Motifs in Aminopyrimidine Crystals

Hydrogen Bond TypeDonor-AcceptorTypical Distance (Å)Graph-Set Notation
N-H···NAmino - Pyrimidine N2.9 - 3.2R²₂(8)
N-H···OAmino - Methoxy O2.8 - 3.1-
π-π stackingPyrimidine rings3.3 - 3.8-

Data is based on studies of related aminopyrimidine structures. sdsu.edunih.gov

Conformational Studies and Molecular Packing

The pyrimidine ring, being an aromatic heterocycle, is inherently planar. The substituents, including the amino and methoxy groups, will adopt conformations that represent the lowest energy state, balancing electronic delocalization with steric hindrance. The multiple amino groups are significant as they act as hydrogen bond donors, while the ring nitrogen atoms and the oxygen of the methoxy group can act as hydrogen bond acceptors. This extensive hydrogen-bonding capability is a dominant factor in determining the crystal lattice structure.

Investigations into the crystal structures of various aminopyrimidines reveal a common feature of extensive hydrogen-bonding networks. For instance, studies on 2-aminopyrimidine (B69317) have shown the formation of centrosymmetrically related hydrogen-bonded dimer-like pairs. iucr.org In these structures, the amino group participates in hydrogen bonds with the ring nitrogen atoms of adjacent molecules. iucr.org This tendency to form such hydrogen-bonded networks is a consistent characteristic in the solid-state structures of aminopyrimidines. mdpi.com

In derivatives with multiple amino groups, such as 2,4,6-triaminopyrimidine (B127396), these interactions become even more extensive, leading to highly organized, dense networks of intermolecular hydrogen bonds. mdpi.comresearchgate.net The presence of three amino groups in this compound suggests a high potential for the formation of a robust three-dimensional hydrogen-bonded framework. The amino groups at positions 2, 4, and 5 can all participate in donating protons to the nitrogen atoms within the pyrimidine rings of neighboring molecules, as well as to the oxygen atom of the methoxy group.

To illustrate the structural parameters that can be expected for this compound, crystallographic data from related pyrimidine derivatives are presented below. These tables provide insight into typical bond lengths, bond angles, and unit cell parameters for substituted pyrimidines, which will be analogous to those of the target molecule.

Table 1: Selected Crystallographic Data for Related Pyrimidine Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Reference
2-AminopyrimidinePcab5.70910.91715.10390 iucr.org
2,4,6-Pyrimidinetriamine-trifluoroacetateP2(1)/n5.71813.99012.223102.67 researchgate.net

This table presents a selection of crystallographic data for pyrimidine derivatives to provide context for the likely structural parameters of this compound.

The molecular packing in the crystal lattice of this compound is therefore anticipated to be a densely packed arrangement, heavily influenced by a complex network of N-H···N and N-H···O hydrogen bonds. The planarity of the pyrimidine ring will likely lead to stacking interactions, further contributing to the stability of the crystalline solid. The precise nature of this packing would determine the macroscopic properties of the crystal, such as its density and melting point. The study of such packing is crucial for understanding the solid-state properties of this and related compounds.

Role of 6 Methoxypyrimidine 2,4,5 Triamine As a Versatile Synthetic Intermediate

Precursor for Complex Heterocyclic Systems

6-Methoxypyrimidine-2,4,5-triamine serves as a crucial building block in the synthesis of a variety of complex heterocyclic systems, which are of significant interest in medicinal and materials chemistry. Its unique arrangement of amino and methoxy (B1213986) functional groups on the pyrimidine (B1678525) core allows for a range of chemical transformations, leading to the construction of fused ring systems.

A notable application of this compound is in the synthesis of purine (B94841) derivatives. For instance, 2,4,5-triamino-6-alkoxypyrimidines, including the methoxy variant, are key intermediates in the preparation of folic acid and its analogs. The synthesis of these triaminopyrimidines can be achieved through a multi-step process starting from a 2,4-diamino-6-halopyrimidine. This is reacted with an alcohol in the presence of an alkali metal alcoholate to yield the corresponding 2,4-diamino-6-alkoxypyrimidine. Subsequent treatment with nitrous acid produces a 2,4-diamino-5-nitroso-6-alkoxypyrimidine intermediate. This nitroso compound is then reduced to the desired 2,4,5-triamino-6-alkoxypyrimidine. google.com

Furthermore, the vicinal diamine functionality at the 4- and 5-positions of the pyrimidine ring is particularly useful for constructing fused five-membered rings. This reactivity is exemplified in the synthesis of pyrido[2,3-d]pyrimidines. The general synthetic strategy involves the condensation of a suitable α,β-unsaturated ketone with a 4-aminopyrimidine (B60600) derivative. This reaction proceeds through a series of steps including conjugate addition, intramolecular cyclization, and subsequent oxidation to furnish the final fused heterocyclic system. nih.gov

The versatility of aminopyrimidines as precursors extends to the synthesis of other biologically relevant scaffolds. For example, 2-aminopyrimidine-based derivatives are synthesized through the condensation of dielectrophiles with a dinucleophile containing an N-C-N moiety, such as guanidine. nih.gov This highlights the fundamental role of aminopyrimidines in constructing a wide array of complex heterocyclic structures.

Contribution to Scaffold Diversity Generation in Organic Chemistry

The pyrimidine core, and specifically substituted triaminopyrimidines like this compound, are pivotal in generating scaffold diversity in organic chemistry. A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. By using a versatile starting material like this compound, chemists can create large libraries of related compounds with diverse structures and functionalities.

The pyrido[2,3-d]pyrimidine (B1209978) scaffold, accessible from aminopyrimidine precursors, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to a molecular framework that is able to provide ligands for more than one type of receptor or enzyme, often with high affinity. The ability to readily synthesize and modify this scaffold allows for the exploration of a wide chemical space, leading to the discovery of new therapeutic agents. For example, derivatives of this scaffold have been investigated for their potential as antioxidant and anticancer agents. nih.gov

The generation of diverse molecular scaffolds is also crucial for the development of new materials. For instance, fluorescent probes with varying properties can be synthesized by modifying a core heterocyclic structure. The protonation of nitrogen atoms within a pyrimidine ring can significantly alter the electronic properties of the molecule, leading to changes in its fluorescence emission. This principle is used to design ratiometric fluorescent probes for sensing pH changes. mdpi.com By systematically altering the substituents on the pyrimidine ring, a library of sensors with tailored properties can be generated.

The synthesis of 2,4-diaminopyrimidines through the coupling of 3-amino-5-methyl pyrazole (B372694) with 2,4,6-trichloropyrimidine, followed by nucleophilic substitution with various anilines, further illustrates the generation of scaffold diversity. This approach allows for the introduction of a wide range of substituents at different positions of the pyrimidine core, leading to a library of compounds with potentially diverse biological activities. nih.gov

Applications in Oxidative Coupling Chemistry for Material Science (e.g., as developer components)

Triaminopyrimidine derivatives, which are structurally analogous to this compound, have found applications in material science, particularly in the field of oxidative coupling chemistry for dye formation. This type of reaction is the basis for most permanent hair dyes and has also been utilized in color photography.

In the context of hair coloring, the process involves the reaction of a "developer" component with a "coupler" component in the presence of an oxidizing agent, typically hydrogen peroxide. The developer is an aromatic amine that is first oxidized to a reactive intermediate. This intermediate then reacts with the coupler to form a stable dye molecule. A German patent describes a hair dye formulation that utilizes triaminopyrimidine derivatives, such as 2,4,5,6-tetraaminopyrimidine (B94255) and 4-hydroxy-2,5,6-triaminopyrimidine, as developer components. google.com These compounds are used in combination with various couplers to produce a range of hair colors. google.com

The underlying chemistry of this process involves the oxidative coupling of the developer and coupler molecules. researchgate.net For example, the oxidative coupling of 1,4-diaminobenzene (a common developer) with resorcinol (B1680541) (a coupler) has been studied to understand the formation of the final dye and potential side products. ohiolink.edu The use of triaminopyrimidines as developers indicates that the pyrimidine ring with its multiple amino groups can effectively participate in this type of oxidative dye formation. google.com

While the primary application found is in hair dyes, the principle of using aminophenols and diamines as developing agents is also fundamental to photographic chemistry. google.com In color photography, oxidized developer molecules react with coupler compounds to form cyan, magenta, and yellow dyes that make up the final image. google.com Although direct evidence for the use of this compound in photographic developers was not found in the search results, the use of structurally similar triaminopyrimidines in oxidative dye systems suggests its potential for such applications. google.commedchemexpress.com

Emerging Research Avenues and Future Prospects for 6 Methoxypyrimidine 2,4,5 Triamine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of aminopyrimidines often involves multi-step procedures with harsh reaction conditions and the use of hazardous reagents. researchgate.net A patent for pteridine (B1203161) derivatives mentions 6-methoxypyrimidine-2,4,5-triamine as a chemical compound with the formula COC1=NC(N)=NC(N)=C1N. google.com The development of more efficient and sustainable synthetic routes for this compound is a critical area of research. Green chemistry principles, such as the use of renewable starting materials, atom economy, and the reduction of waste, are increasingly being applied to the synthesis of heterocyclic compounds.

Recent advancements in the synthesis of aminopyrimidines have focused on greener techniques to overcome the limitations of traditional methods, which often involve toxic reagents and harsh conditions. researchgate.net For instance, the use of solvent-free reaction conditions for the synthesis of 2-aminopyrimidine (B69317) derivatives has been reported, offering an environmentally friendly alternative. mdpi.com The synthesis of aminopyrimidines from renewable resources is also a growing area of interest, with a focus on developing catalytic methods that minimize environmental impact.

Future research in this area will likely focus on the development of catalytic systems for the direct and selective synthesis of this compound. This could involve the use of transition-metal catalysts or organocatalysts to achieve high yields and selectivity under mild reaction conditions. The exploration of one-pot multicomponent reactions, where multiple chemical bonds are formed in a single operation, will also be crucial in developing more efficient and sustainable synthetic strategies.

Exploration of Unconventional Reactivity and Novel Transformations

The unique arrangement of amino and methoxy (B1213986) groups on the pyrimidine (B1678525) ring of this compound offers a rich platform for exploring unconventional reactivity and novel chemical transformations. The amino groups can act as nucleophiles, while the pyrimidine ring itself can undergo various modifications.

A study on the reaction of 3-aminopyrrole with chloropyrimidines demonstrated that the course of the reaction is influenced by the activating groups and their positions on the pyrimidine ring. arkat-usa.orgresearchgate.net This highlights the potential for selective functionalization of the pyrimidine core. Research into the synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids has utilized a derivative of this compound as a starting material, showcasing its utility in constructing complex heterocyclic systems. iucr.orgiucr.org

Future research will likely delve into the selective functionalization of the different amino groups present in this compound. The development of orthogonal protection strategies will be key to achieving this selectivity. Furthermore, the exploration of reactions that modify the pyrimidine core, such as C-H functionalization, will open up new avenues for creating diverse molecular architectures. A recently developed synthetic platform for the C2-selective amination of pyrimidines, which proceeds through a pyrimidinyl iminium salt intermediate, could be applicable to this compound, allowing for the introduction of various amine functionalities with high selectivity. nih.govacs.org

Advanced Computational Approaches for Rational Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. In the context of this compound, these approaches can be used to predict its reactivity, design novel derivatives with desired properties, and understand their interactions with biological targets.

In silico molecular docking studies have been successfully employed to investigate the binding affinity of aminopyrimidine derivatives to various biological targets, such as kinases involved in cancer. researchgate.net These studies provide valuable insights into the structure-activity relationships of these compounds and can guide the design of more potent and selective inhibitors. For example, homology modeling and molecular docking have been used to screen thiazole-based aminopyrimidines against several deoxynucleoside kinase analogues. tandfonline.com

Future research will likely involve the use of more sophisticated computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations and free energy calculations, to provide a more accurate prediction of the binding affinities and reaction mechanisms of this compound derivatives. These computational studies will play a crucial role in the rational design of novel compounds with improved pharmacological profiles.

Integration with Modern Organic Synthesis Methodologies (e.g., flow chemistry, photocatalysis)

The integration of this compound chemistry with modern organic synthesis methodologies, such as flow chemistry and photocatalysis, has the potential to revolutionize the synthesis and functionalization of its derivatives.

Flow chemistry, which involves performing chemical reactions in a continuous-flow reactor, offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. nih.govyoutube.comyoutube.com The application of flow chemistry to the synthesis of aminopyrimidines could lead to more efficient and reproducible production processes.

Photocatalysis, which utilizes light to drive chemical reactions, has emerged as a powerful tool for the C-H functionalization of heterocyclic compounds. chemrxiv.orgacs.org This methodology could be employed for the late-stage functionalization of this compound derivatives, allowing for the rapid generation of diverse compound libraries for biological screening.

The future of this compound chemistry will undoubtedly involve the synergistic combination of these modern synthetic techniques with traditional methods. This integrated approach will enable the development of highly efficient, selective, and sustainable processes for the synthesis and diversification of this important chemical scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methoxypyrimidine-2,4,5-triamine derivatives, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves sequential halogenation, protection, and deprotection steps. For example, phenolic hydroxyl groups can be protected using tert-butyldiphenylsilyl (TBDPS) groups to prevent side reactions during subsequent functionalization . After coupling with heteroaryl amines, the TBDPS group is removed under mild acidic conditions. Purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) and characterization by 1H^1H-NMR and LC-MS are critical to confirm structural integrity and purity (>95%) .

Q. How can researchers validate the inhibitory activity of 6-methoxypyrimidine derivatives against TNF-α-induced inflammation in vitro?

  • Methodological Answer : A co-culture system of monocytes (U937 cells) and colon epithelial cells (HT-29 cells) is used. TNF-α (10 ng/mL) induces monocyte adhesion, quantified via pre-loaded fluorescent dyes (e.g., Calcein-AM). Test compounds are evaluated at 1 μM, with inhibition percentages calculated relative to vehicle controls. For instance, compound 16a achieved 78.7% inhibition at 1 μM, outperforming 5-ASA (50.5% at 20 mM) . IC50_{50} values are determined using dose-response curves (0.01–10 μM range) .

Q. What analytical techniques are recommended for structural characterization of 6-methoxypyrimidine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for resolving bond lengths and angles. For example, related pyrimidines exhibit planarity (r.m.s. deviation <0.013 Å) with short Cl···N contacts (3.094–3.101 Å) stabilizing the crystal lattice . Complementary techniques include 13C^{13}C-NMR for confirming substitution patterns and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Advanced Research Questions

Q. How can contradictory data on TNF-α inhibition efficacy across structurally similar derivatives be resolved?

  • Methodological Answer : Contradictions may arise from variations in substituent polarity or steric effects. For example, 6-heteroarylamino derivatives with polar groups (e.g., pyridinyl) showed 5–100-fold higher activity than alkyl/aryl analogues due to enhanced target binding . Systematic structure-activity relationship (SAR) studies, molecular docking (e.g., using AutoDock Vina), and free-energy perturbation (FEP) calculations can identify critical interactions with TNF-α or ICAM-1 .

Q. What in vivo models are suitable for evaluating the anti-colitis efficacy of 6-methoxypyrimidine derivatives, and how are endpoints quantified?

  • Methodological Answer : The TNBS-induced rat colitis model is widely used. Oral administration (1 mg/kg) of lead compounds (e.g., 16a ) reduces colon weight loss (25–30% recovery vs. controls) and myeloperoxidase (MPO) activity (indicating neutrophil infiltration). Histopathological scoring (0–4 scale) and cytokine profiling (ELISA for TNF-α, IL-6, IL-10) further validate efficacy . Comparative studies with sulfasalazine (300 mg/kg) highlight potency differences .

Q. What mechanistic insights explain the dual modulation of pro- and anti-inflammatory cytokines by these compounds?

  • Methodological Answer : Transcriptomic analysis (RNA-seq) of colon tissues reveals downregulation of NF-κB pathway genes (e.g., TNF-α, IL-1β) and upregulation of STAT3-dependent anti-inflammatory signals (e.g., IL-10). Western blotting confirms reduced ICAM-1 and MCP-1 expression in epithelial cells, linking adhesion inhibition to cytokine modulation . Flow cytometry can further assess immune cell subset changes (e.g., Treg/Th17 balance) .

Safety and Handling

Q. What precautions are necessary when handling 6-methoxypyrimidine derivatives in laboratory settings?

  • Methodological Answer : Safety data sheets (SDS) recommend using nitrile gloves, lab coats, and fume hoods due to potential skin/eye irritation (H315, H319). Storage at 2–8°C under inert atmosphere (N2_2 or Ar) prevents degradation. Waste disposal must comply with institutional guidelines for halogenated organics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.